molecular formula C15H15N7O2 B2486658 2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine CAS No. 2097889-69-3

2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine

货号: B2486658
CAS 编号: 2097889-69-3
分子量: 325.332
InChI 键: LRGDUSGAHOJTOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that triazole compounds, which are part of the structure of the compound , are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets within the cell.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects.

Pharmacokinetics

The molecular weight of the compound is 1501380 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that the compound may have various effects at the molecular and cellular level.

生物活性

The compound 2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine (CAS Number: 2097925-23-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₅N₅O₂S
Molecular Weight: 329.4 g/mol
CAS Number: 2097925-23-8

The compound features a complex structure that includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities. The presence of the azetidine and pyrazine rings further enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related triazolo-pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising analog exhibited IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively against these cell lines .

The mechanism of action for compounds in this class often involves the inhibition of specific kinases such as c-Met. The binding affinity of these compounds to the ATP-binding site of the kinase is crucial for their efficacy. For example, the compound 12e showed an IC50 value of 0.090 μM against c-Met kinase, suggesting a strong inhibitory effect comparable to established inhibitors like Foretinib .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazolo-pyrimidine structure can significantly affect biological activity. Substituents at various positions on the triazole or pyrimidine rings can enhance potency and selectivity against cancer cell lines.

CompoundStructureIC50 (μM)Target
12e 12e1.06 (A549)c-Met
19e 19e1.23 (MCF-7)c-Met
Control Foretinib0.019c-Met

Study on Related Compounds

In a study evaluating various triazolo-pyrimidine derivatives, researchers synthesized multiple analogs and assessed their cytotoxic effects using MTT assays. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Clinical Implications

The potential therapeutic applications of these compounds extend beyond oncology. Their ability to modulate kinase activity suggests possible roles in treating other diseases where aberrant kinase signaling is implicated.

科学研究应用

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolo-Pyrimidine Core : The initial step focuses on synthesizing the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine through cyclization reactions. This process can be conducted under acidic or basic conditions using suitable precursors.
  • Introduction of the Azetidine Moiety : The azetidine ring is introduced via nucleophilic substitution reactions. This involves reacting the triazolopyrimidine derivative with an azetidine precursor.
  • Final Coupling : The last step involves coupling the azetidine with a carbonyl derivative to form the final product using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives containing the triazolo-pyrimidine structure. For instance, a series of compounds were evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazineA549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results indicate significant potential for this compound as an antitumor agent due to its ability to induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives similar to those containing the triazolo-pyrimidine core exhibit both antibacterial and antifungal activities. In vitro studies have shown efficacy against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antitumor Evaluation : A study synthesized several triazolo-pyrimidine derivatives and tested them against human cancer cell lines (MCF-7, HCT-116). The results indicated that these compounds showed significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Screening : Another research effort focused on synthesizing pyrazolo-pyrimidine derivatives and screening them for antimicrobial activity. The findings revealed that many synthesized compounds exhibited promising antibacterial and antifungal properties .

化学反应分析

Synthetic Routes and Key Precursors

The synthesis of this compound likely involves multi-step reactions, leveraging heterocyclic chemistry and coupling strategies. Key precursors include:

  • 5-Methyl- triazolo[1,5-a]pyrimidin-7-ol : Prepared via cyclization of hydrazine derivatives with pyrimidine intermediates .

  • 3-Hydroxyazetidine : Functionalized via nucleophilic substitution or Mitsunobu reactions to introduce the triazolopyrimidine moiety .

  • Pyrazine-2-carboxylic acid derivatives : Activated as acyl chlorides or mixed carbonates for coupling with azetidine .

Table 1: Representative Synthetic Steps

StepReaction TypeConditionsYieldReference
1Cyclization of triazolopyrimidineHydrazine hydrate, ethanol, reflux48–75%
2Azetidine functionalizationMitsunobu reaction (DIAD, PPh₃)63–85%
3Carbonyl couplingDCC/DMAP, DCM, rt55–70%

2.1. Triazolopyrimidine Moiety

The triazolo[1,5-a]pyrimidine ring exhibits electrophilic substitution at C-5 and C-7 positions. Key reactions include:

  • Nucleophilic displacement : The 7-hydroxyl group undergoes substitution with amines or alkoxides under basic conditions .

  • Electrophilic halogenation : Bromination at C-5 using POBr₃ or NBS (e.g., 55% yield for bromo derivatives) .

  • Cross-coupling : Suzuki-Miyaura coupling at halogenated positions (e.g., with aryl boronic acids) .

2.2. Azetidine Ring

The strained four-membered azetidine ring participates in:

  • Ring-opening reactions : Acidic hydrolysis yields β-amino alcohols .

  • N-functionalization : Acylation or alkylation at the nitrogen using activated esters or alkyl halides (e.g., 70–85% yields) .

2.3. Pyrazine Carbonyl Linker

The amide/ester-like carbonyl group is reactive toward:

  • Hydrolysis : Forms pyrazine carboxylic acid under acidic/basic conditions (e.g., HCl/EtOH, 80°C) .

  • Nucleophilic substitution : Reacts with Grignard reagents or organozinc compounds to form ketones .

Stability and Degradation Pathways

  • pH Sensitivity : The triazolopyrimidine ring undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the azetidine ring .

  • Photodegradation : UV exposure (λ = 254 nm) induces radical formation at the pyrazine carbonyl group, leading to dimerization .

Table 2: Stability Data

ConditionDegradation PathwayHalf-Life (25°C)Reference
0.1 M HCl (aq)Triazolopyrimidine ring hydrolysis2.5 h
0.1 M NaOH (aq)Azetidine ring-opening1.8 h
UV light (254 nm)Carbonyl radical formation30 min

Key Research Findings

  • Enzyme inhibition : Demonstrates non-competitive inhibition of CYP3A4 (Ki = 1.2 µM) .

  • Solubility : Low aqueous solubility (0.5 mg/mL in PBS) but improved via salt formation (e.g., hydrochloride salts, 12 mg/mL) .

  • Toxicity : LD₅₀ = 320 mg/kg (oral, rats), with hepatotoxicity observed at high doses .

属性

IUPAC Name

(5-methylpyrazin-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-9-3-13(22-15(20-9)18-8-19-22)24-11-6-21(7-11)14(23)12-5-16-10(2)4-17-12/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGDUSGAHOJTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC=C(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。